molecular formula C14H16N4O2 B1497201 tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate CAS No. 1060795-16-5

tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate

Cat. No. B1497201
CAS RN: 1060795-16-5
M. Wt: 272.3 g/mol
InChI Key: YMEHQXRIIAZVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of several tyrosine kinases and has shown promising results in scientific research applications.

Mechanism of Action

Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and reduce inflammation. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a potent inhibitor of several tyrosine kinases and has shown promising results in preclinical studies. However, its efficacy and safety in humans are yet to be established. Moreover, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

Further research is needed to determine the efficacy and safety of tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate in humans. Additionally, the potential of this compound in combination with other cancer therapies should be explored. Other future directions include the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic and pharmacodynamic properties.
In conclusion, tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a promising compound with potential in cancer treatment. Its potent inhibition of several tyrosine kinases makes it an attractive candidate for further research. However, more studies are needed to establish its safety and efficacy in humans, and its synthesis is complex and requires specialized equipment and expertise.

Scientific Research Applications

Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate has been extensively studied for its potential in treating various types of cancer, including lung cancer, breast cancer, and leukemia. It has been found to inhibit several tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play a crucial role in cancer cell growth and survival, and their inhibition can lead to cancer cell death.

properties

IUPAC Name

tert-butyl 6-cyano-4-imino-1,2-dihydroquinazoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-14(2,3)20-13(19)18-8-17-11-5-4-9(7-15)6-10(11)12(18)16/h4-6,16-17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEHQXRIIAZVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CNC2=C(C1=N)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671968
Record name tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate

CAS RN

1060795-16-5
Record name tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Reactant of Route 4
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.